R 715 R 715 Potent and selective antagonist of bradykinin b1 receptor (pa2 = 8.49), which displays no activity at b2 receptors, and reduces mechanical hypernociception in a mouse model of neuropathic pain.
Brand Name: Vulcanchem
CAS No.: 185052-09-9
VCID: VC21537479
InChI: InChI=1S/C57H81N13O12/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61)/t34-,40-,41-,42-,43+,44-,45-,46-,48-/m0/s1
SMILES: CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C
Molecular Formula: C57H81N13O12
Molecular Weight: 1140.3 g/mol

R 715

CAS No.: 185052-09-9

VCID: VC21537479

Molecular Formula: C57H81N13O12

Molecular Weight: 1140.3 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

R 715 - 185052-09-9

Description

R 715 is a potent and selective antagonist for the bradykinin B1 receptor, with a pA2 value of 8.49. It exhibits no activity at the B2 receptors and is known for reducing mechanical hypernociception in mouse models of neuropathic pain. This compound is metabolically stable, making it a valuable tool in research related to pain management and bradykinin receptor studies .

Pharmacological Activity

R 715 is specifically designed to target the bradykinin B1 receptor without affecting the B2 receptor. This selectivity is crucial in understanding the role of B1 receptors in pain mechanisms, particularly in neuropathic pain models. By antagonizing these receptors, R 715 reduces mechanical hypernociception, which is a significant aspect of neuropathic pain research .

Research Findings

Research involving R 715 focuses on its potential in managing neuropathic pain by blocking the bradykinin B1 receptor. Studies have shown that R 715 effectively reduces mechanical hypernociception in mouse models, highlighting its therapeutic potential in pain management .

Key Research Findings:

  • Mechanical Hypernociception Reduction: R 715 has been shown to reduce mechanical hypernociception in mouse models of neuropathic pain.

  • Metabolic Stability: The compound is metabolically stable, which is beneficial for prolonged pharmacological effects.

Future Directions:

  • Clinical Trials: Future studies should focus on translating the preclinical efficacy of R 715 into clinical trials to assess its safety and efficacy in humans.

  • Mechanism of Action: Further investigation into the precise mechanisms by which R 715 exerts its effects could provide insights into new therapeutic strategies for pain management.

CAS No. 185052-09-9
Product Name R 715
Molecular Formula C57H81N13O12
Molecular Weight 1140.3 g/mol
IUPAC Name (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid
Standard InChI InChI=1S/C57H81N13O12/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61)/t34-,40-,41-,42-,43+,44-,45-,46-,48-/m0/s1
Standard InChIKey DOSXOGUJJBDRGQ-VUBDHFCFSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C
SMILES CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C
Appearance White lyophilised solid
Boiling Point N/A
Melting Point N/A
Purity >98%
Sequence KRPPGFSXI(Modifications: Lys-1 = N-terminal Ac, X = DβNal)
Solubility Soluble in water
Storage -20°C
Synonyms AcLys(D-betaNal(7),Ile(8))des-Arg(9)-bradykinin
bradykinin, AcLys(D-betaNal(7),Ile(8))des-Arg(9)-
R 715
R-715
R715 cpd
PubChem Compound 5311397
Last Modified Apr 15 2024

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